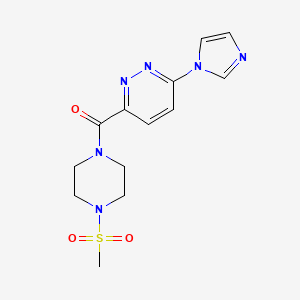

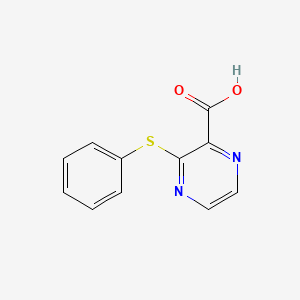

2-fluoro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-fluoro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide" is a fluorinated benzamide derivative. Benzamide analogs are of significant interest in medicinal chemistry due to their biological activities, including their potential use in imaging and treatment of various diseases. Fluorinated benzamides, in particular, have been studied for their applications in positron emission tomography (PET) imaging due to the favorable properties of fluorine-18 as a radiotracer .

Synthesis Analysis

The synthesis of fluorinated benzamide derivatives typically involves the introduction of a fluorine atom or fluorine-containing group into the benzamide structure. For example, in the synthesis of fluorine-18 labeled benzamide analogs for PET imaging, a mesylate precursor is displaced with [18F]fluoride to introduce the radiolabel . Similarly, the synthesis of other fluorinated benzamides may involve various strategies such as nucleophilic aromatic substitution or amidation reactions with fluorinated building blocks .

Molecular Structure Analysis

The molecular structure of fluorinated benzamides is characterized by the presence of a benzamide core with a fluorine atom or fluorine-containing substituent. The precise molecular geometry and crystal packing can be determined using techniques such as X-ray crystallography. For instance, a related compound, 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide, crystallizes in a monoclinic space group with specific cell parameters and exhibits N–H···O hydrogen bonding in its crystal packing .

Chemical Reactions Analysis

Fluorinated benzamides can participate in various chemical reactions, often leveraging the unique reactivity of the fluorine atom. For example, the presence of fluorine can influence the electrophilic reactivity of adjacent functional groups, as seen in the synthesis of 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones via nucleophilic vinylic substitution (S(N)V) reactions of gem-difluoroenamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzamides, such as solubility, melting point, and stability, are influenced by the presence of the fluorine atom. Fluorine's high electronegativity and small size can affect the compound's hydrogen bonding capacity, lipophilicity, and metabolic stability. These properties are crucial for the pharmacokinetic and pharmacodynamic profiles of potential drug candidates and for their suitability in applications like PET imaging .

Wissenschaftliche Forschungsanwendungen

Development of Radiolabeled Compounds for Imaging

Research has led to the synthesis of fluorinated derivatives of WAY 100635 for PET imaging, aiming to explore serotonin receptor distributions and dynamics in the brain. The study on fluorine-18-labeled 5-HT1A antagonists illustrates the potential of fluorinated benzamides in neuroimaging, revealing how specific fluorinated analogs can provide insights into serotonin levels and receptor distribution with high specificity and statistical reliability (Lang et al., 1999).

Synthesis and Application in Medicinal Chemistry

The creation of fluorobenzamides containing thiazole and thiazolidine showcases the antimicrobial potential of these compounds. These fluorinated benzamides exhibit significant activity against various bacteria and fungi, highlighting their relevance in developing new antimicrobial agents (Desai et al., 2013).

Anticancer Activity

Fluorinated compounds, particularly those incorporating the 1,2,4-oxadiazole motif, have been evaluated for their anticancer properties. A study on N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrated moderate to excellent anticancer activity across various cancer cell lines, suggesting their potential in cancer treatment strategies (Ravinaik et al., 2021).

Fluorine in Drug Discovery and Development

The unique properties of fluorine atoms in drug molecules, such as enhancing metabolic stability, altering molecular interaction with biological targets, and improving pharmacokinetic profiles, are well-documented. Fluorinated compounds often exhibit improved efficacy and selectivity in drug action. The studies on fluorinated 1,2-benzisothiazol-3(2H)-ones and their antimicrobial activity provide examples of how fluorine incorporation can lead to highly active compounds against specific microbial targets (Carmellino et al., 1994).

Eigenschaften

IUPAC Name |

2-fluoro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3O2/c1-7-14-10(17-15-7)6-13-11(16)8-4-2-3-5-9(8)12/h2-5H,6H2,1H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QISZTQGWUFONTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC(=O)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2527060.png)

![N-(4-chlorophenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2527062.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)urea](/img/structure/B2527063.png)

![(2S)-1-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]pyrrolidine-2-carboxylic acid](/img/structure/B2527065.png)

![N-(2-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2527066.png)

![1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2527073.png)

![tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate](/img/structure/B2527077.png)